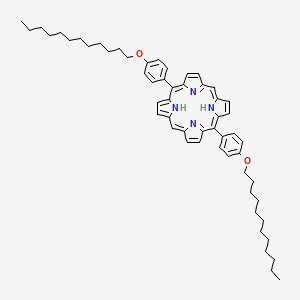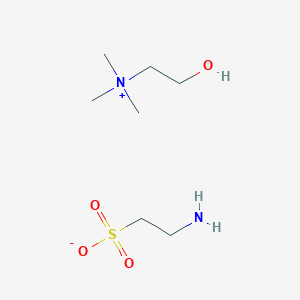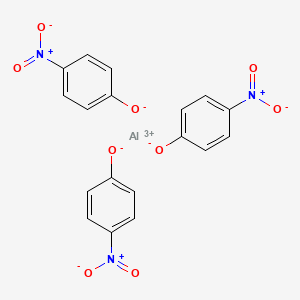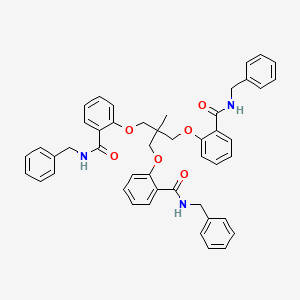![molecular formula C38H80N2O4 B11927185 Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is a synthetic organic compound characterized by its unique structure, which includes two hexadecylamino groups and four hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadecylamine and a suitable hexane derivative.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as alkylation or acylation.
Introduction of Amino Groups: Hexadecylamino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cell membrane interactions. The long hexadecyl chains can mimic lipid bilayers, making it useful in the study of membrane proteins and lipid interactions.
Medicine
In medicine, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is investigated for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their delivery to target tissues.
Industry
In industry, this compound is explored for its use in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol involves its interaction with biological membranes. The hexadecyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane proteins and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexaol: A polyhydric alcohol with similar hydroxyl groups but lacking the hexadecylamino groups.
(2S,3S,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(sulfooxy)methyl-tetrahydro-2H-pyran-2-yl: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is unique due to its combination of hexadecylamino and hydroxyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Eigenschaften
Molekularformel |
C38H80N2O4 |
|---|---|
Molekulargewicht |
629.1 g/mol |
IUPAC-Name |
1,6-bis(hexadecylamino)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C38H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)37(43)38(44)36(42)34-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44H,3-34H2,1-2H3 |
InChI-Schlüssel |
ZQNNKLUCKJTSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCC(C(C(C(CNCCCCCCCCCCCCCCCC)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)






![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


